N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide
Description
N-(1H-Indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic indole-derived propanamide compound characterized by two indole moieties linked via a propanamide chain. The primary indole group is substituted at the 4-position, while the secondary indole features a methyl group at the 5-position on the 1H-indole scaffold. For instance, compounds like N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide (CAS 1219574-81-8, molecular weight 345.4) highlight the impact of ethyl spacers and indole substitution patterns on physicochemical properties .
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O/c1-14-5-6-19-15(13-14)8-11-23(19)12-9-20(24)22-18-4-2-3-17-16(18)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |
InChI Key |
GFWARTGHHULZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Core Indole Framework Construction
The Fischer indole synthesis remains a foundational method for constructing the indole rings in this compound. This acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes) generates substituted indoles. For N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, the 5-methylindole and 1H-indol-4-yl subunits are synthesized separately before coupling .
Procedure :
-
5-Methylindole synthesis : Cyclize 4-methylphenylhydrazine with propionaldehyde in acetic acid at 80°C for 12 hours. Yield: 68–72%.
-
1H-Indol-4-yl synthesis : React 3-nitrophenylhydrazine with cyclohexanone in polyphosphoric acid at 120°C, followed by catalytic hydrogenation to reduce the nitro group. Yield: 55–60% .
Key Considerations :
-
Substituent positioning requires careful selection of starting aldehydes/ketones.
-
Acid catalysts (HCl, H₂SO₄) influence regioselectivity; weaker acids favor 4-substituted indoles .
Propanamide Linker Installation via Nucleophilic Substitution
The propanamide bridge is introduced through nucleophilic substitution using 3-chloropropanoyl chloride. This step connects the two indole units under basic conditions .
Procedure :
-
Activation of 5-methylindole : Treat 5-methylindole with NaH in dry THF at 0°C to generate the indolyl anion.
-
Coupling : Add 3-chloro-N-(1H-indol-4-yl)propanamide (pre-synthesized via chloroacetylation of 1H-indol-4-amine) dropwise. Stir at 25°C for 6 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc, 3:1). Yield: 45–50% .
Optimization Insights :
-
Base selection : NaH outperforms K₂CO₃ in anhydrous conditions, minimizing hydrolysis.
Microwave-Assisted Coupling for Enhanced Efficiency
Microwave irradiation accelerates the amide bond formation between 3-(5-methylindol-1-yl)propanoic acid and 1H-indol-4-amine, reducing reaction times from hours to minutes .
Procedure :
-
Acid activation : React 3-(5-methylindol-1-yl)propanoic acid with HATU and DIPEA in DMF for 10 minutes.
-
Amine coupling : Add 1H-indol-4-amine and irradiate at 100°C for 15 minutes (300 W).
-
Purification : Precipitate with cold ether and recrystallize from ethanol. Yield: 75–80% .
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable scalable synthesis using Wang resin-bound intermediates, ideal for parallel library generation .
Procedure :
-
Resin loading : Attach Fmoc-1H-indol-4-amine to Wang resin using DIC/HOBt.
-
Deprotection : Remove Fmoc with 20% piperidine/DMF.
-
Acylation : Couple 3-(5-methylindol-1-yl)propanoic acid using PyBOP/NMM.
-
Cleavage : Release the product with TFA/H₂O (95:5). Yield: 65–70% .
Key Metrics :
Catalytic Asymmetric Methods for Enantiopure Derivatives
Though this compound lacks chiral centers, asymmetric catalysis is critical for related analogs. Pd-catalyzed cross-couplings and enzymatic resolutions are explored for stereocontrolled variants .
Example :
-
Suzuki coupling : 6-Bromoindole derivatives react with 5-methylindol-1-ylboronic acid using Pd(PPh₃)₄, yielding biaryl intermediates for downstream amidation .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Fischer Indole | 55–60 | 85–90 | 12–24 h | Moderate |
| Nucleophilic Substitution | 45–50 | 88–92 | 6–8 h | High |
| Microwave-Assisted | 75–80 | ≥95 | 15 min | Medium |
| Solid-Phase | 65–70 | 90–93 | 48 h | High |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acids, while substitution could introduce halogen or nitro groups onto the indole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Indole-Substituted Propanamides
Notes:
- The target compound lacks bulky aromatic or halogenated substituents seen in analogs like and , which may reduce steric hindrance and enhance membrane permeability.
- Methyl groups at the indole 5-position (as in the target) are associated with improved metabolic stability compared to halogenated derivatives (e.g., ) .
Propanamide Chain Modifications
Table 2: Impact of Propanamide Chain Functionalization
Key Observations :
- The unmodified propanamide chain in the target compound contrasts with analogs featuring heterocyclic (e.g., oxazole ) or alkylamino (e.g., butylamino ) substitutions. These modifications often enhance target specificity but may reduce solubility.
- Compounds with pyrazole or triazole substituents (e.g., ) demonstrate neuroprotective effects in vitro, suggesting that the target compound’s indole-propanamide scaffold could be optimized for similar applications.
Q & A
Q. What are the key synthetic pathways for preparing N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling the indole-4-amine moiety with a 5-methylindole-propanoyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity. Yield optimization requires precise stoichiometric control of reactants and anhydrous conditions to minimize side reactions like dimerization .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its identity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm proton environments (e.g., indole NH signals at δ 10.2–11.5 ppm) and carbon backbone integrity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 348.17) .
- IR Spectroscopy : Key peaks include C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy substitutions) impact the compound’s bioactivity?
- Methodological Answer : Comparative studies show that substituting the 5-methyl group with halogens (e.g., Cl, F) enhances anticancer activity by improving target binding (e.g., Bcl-2 inhibition) but may reduce solubility . Methoxy groups at the indole 4-position increase metabolic stability but require optimization of lipophilicity via logP calculations .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to minimize variability .
- Structural Validation : Confirm batch-to-batch purity via HPLC and exclude degradation products .
- Mechanistic Profiling : Compare binding affinities to specific targets (e.g., kinase enzymes vs. apoptosis regulators) to contextualize activity differences .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for receptor binding?
Q. What are the optimal storage conditions to maintain stability, and how does degradation affect bioactivity?
- Methodological Answer : Store at −20°C under argon in amber vials to prevent oxidation of the indole ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months. Degradation products (e.g., oxidized indole derivatives) lose >90% activity in apoptosis assays .
Methodology-Driven Questions
Q. What in silico tools are recommended for predicting target interactions and guiding SAR studies?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like Bcl-2 or serotonin receptors .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with anticancer potency .
Q. How can researchers design controlled experiments to isolate the compound’s mechanism of action from off-target effects?
- Methodological Answer :
- Knockdown/CRISPR Models : Silence putative targets (e.g., Mcl-1) to confirm pathway-specific effects .
- Proteomics Profiling : LC-MS/MS identifies differentially expressed proteins post-treatment .
- Fluorescence Polarization : Quantify direct binding to recombinant targets (e.g., Ki values via competitive assays) .
Data Interpretation and Validation
Q. What statistical approaches are critical for validating high-throughput screening data?
- Methodological Answer :
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- PK/PD Modeling : Correlate plasma concentrations (C, AUC) with target engagement using LC-MS/MS .
- Metabolite Identification : Assess hepatic microsomal stability to identify active/inactive metabolites .
Comparative Analysis
Q. How does this compound compare to structurally related indole derivatives in terms of therapeutic potential?
- Methodological Answer :
Compared to N-(5-fluoro-1H-indol-3-yl)propanamide , the 5-methyl substitution improves oral bioavailability (F = 45% vs. 28%) but reduces CNS penetration due to increased logP . Analogues with fused pyrimidine rings (e.g., ) show superior kinase inhibition but higher toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
